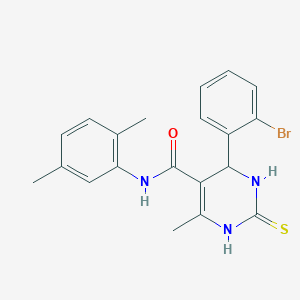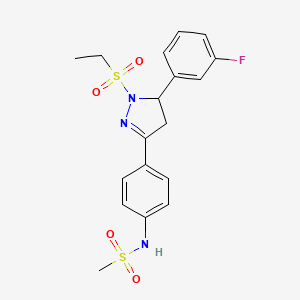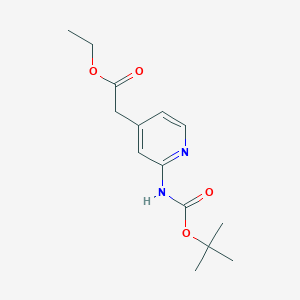
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester
概要
説明
“4-Pyridin-4-yl-benzoic acid” is a chemical compound with the molecular formula C12H9NO2 .
Molecular Structure Analysis
The molecular structure of “4-Pyridin-4-yl-benzoic acid” consists of 12 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Pyridin-4-yl-benzoic acid” are as follows: It has a molecular weight of 199.205, a density of 1.2±0.1 g/cm3, a boiling point of 384.3±25.0 °C at 760 mmHg, and a melting point of >300°C .科学的研究の応用
Ligand Synthesis and Metal Complexation
The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, using synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, demonstrates the compound's utility in creating ligands that can lower energy electronic absorption in metal complexes and provide anchoring points to semiconductor surfaces. This application is crucial for developing metal-organic frameworks and coordination polymers with potential use in catalysis, electronics, and material science (R. Zong, Hui Zhou, R. Thummel, 2008).
Enzymatic Resolution and Ionic Liquids
The use of N-ethyl pyridinium trifluoroacetate, a new ionic liquid, for the enzymatic resolution of N-acetyl amino acid esters shows the importance of related pyridinyl compounds in enhancing the selectivity and efficiency of biocatalytic processes. This approach offers a green alternative to traditional organic solvents, with applications in pharmaceutical and fine chemical synthesis (Hua Zhao, S. Malhotra, 2002).
Organic Synthesis and Heterocyclic Chemistry
Several research efforts highlight the role of similar compounds in synthesizing heterocyclic structures, such as pyrrolidinones, pyrazoles, and pyridines, which are pivotal in drug development and materials science. For instance, the facile synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives showcases the compound's utility in preparing N-fused heterocycles, essential for pharmaceutical chemistry (Aseyeh Ghaedi et al., 2015).
Antioxidant Activity
The synthesis and characterization of pyrrolyl selenolopyridine compounds and their derivatives, demonstrating significant antioxidant activity, illustrate the potential of related compounds in developing new antioxidants. Such compounds could be beneficial in pharmaceuticals, nutraceuticals, and as protective agents in various industrial processes (R. Zaki et al., 2017).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-6-7-15-11(8-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOPQKWPQENRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




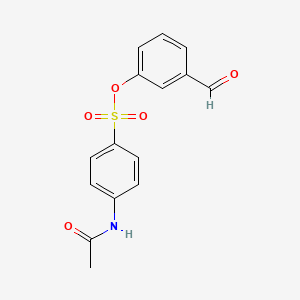
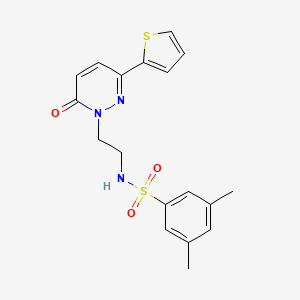
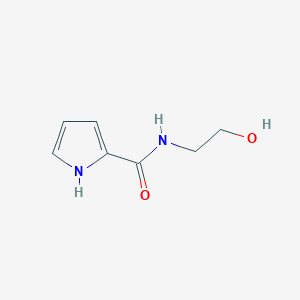
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)
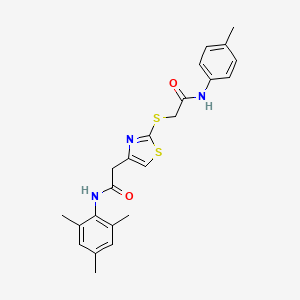

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2702722.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)
![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)
